molecular formula C21H19ClFN3O3S B11194898 2-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

2-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11194898
M. Wt: 447.9 g/mol
InChI Key: UYXRTWQTRAWVGW-UHFFFAOYSA-N
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Description

2-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a carbamoyl group, and multiple aromatic rings with different substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 2-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves multiple steps, including the formation of the thiazole ring and the introduction of various substituents. Common synthetic routes include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chloro, methoxy, and fluoro groups are introduced through nucleophilic substitution reactions using corresponding halides and nucleophiles.

    Carbamoylation: The carbamoyl group is introduced using isocyanates or carbamoyl chlorides under controlled conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents used in these reactions include halides, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE include other thiazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. The uniqueness of this compound lies in its specific combination of substituents, which can lead to distinct interactions and effects.

Properties

Molecular Formula

C21H19ClFN3O3S

Molecular Weight

447.9 g/mol

IUPAC Name

2-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H19ClFN3O3S/c1-12-20(21(28)24-11-13-3-5-14(23)6-4-13)30-19(25-12)10-18(27)26-15-7-8-17(29-2)16(22)9-15/h3-9H,10-11H2,1-2H3,(H,24,28)(H,26,27)

InChI Key

UYXRTWQTRAWVGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CC(=O)NC2=CC(=C(C=C2)OC)Cl)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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